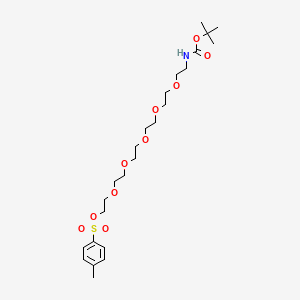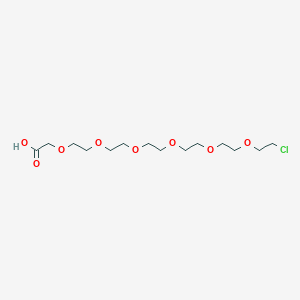
2-Iodo-3,4-dimethyl-1-nitrobenzene
Vue d'ensemble
Description
2-Iodo-3,4-dimethyl-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nanowire Construction
Research by Jiang, Wang, and Deng (2007) demonstrated the ability of similar compounds, like 1-iodo-4-nitrobenzene, to form nanowires on graphite surfaces at room temperature, offering insights into potential applications in nanotechnology and materials science for 2-Iodo-3,4-dimethyl-1-nitrobenzene (Zhong-Jie Jiang, Zhoufeng Wang, & Wenwen Deng, 2007).
Crystal Structure Analysis
Merz (2003) explored the crystal packing of similar compounds, noting interactions that could be relevant for understanding the physical properties and potential applications of this compound in crystallography and materials science (K. Merz, 2003).
Electrochemical Studies
Lawless and Hawley (1969) studied the electrochemical reduction of halonitrobenzenes, providing a foundation for understanding the electrochemical behavior of related compounds, which could have implications for electrochemical applications of this compound (J. Lawless & M. Hawley, 1969).
Cryocrystallization
Sparkes, Sage, and Yufit (2014) investigated the cryocrystallization of nitrobenzene derivatives, offering insights into the low-temperature behavior of this compound, which could be relevant in the field of cryogenics and materials science (H. Sparkes, H. J. Sage, & D. Yufit, 2014).
Magnetic Resonance Spectroscopy
Pandiarajan et al. (1994) conducted magnetic resonance spectroscopic studies on substituted anisoles, which could provide valuable insights into the magnetic properties of this compound and its potential applications in magnetic resonance imaging (MRI) or other spectroscopy-based fields (K. Pandiarajan, S. Kabilan, P. Sankar, et al., 1994).
Synthesis Studies
Zhang Chun-xia (2011) described the synthesis of nitrobenzene derivatives, shedding light on the synthetic pathways that might be applicable for the production of this compound, relevant for its industrial and laboratory-scale synthesis (Zhang Chun-xia, 2011).
Propriétés
IUPAC Name |
3-iodo-1,2-dimethyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXTEWJBCPDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H,2H,3H,4H-imidazo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B8227417.png)


![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)
